molecular formula C21H30N2O3S B3128659 ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate CAS No. 338965-99-4

ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate

Cat. No.: B3128659
CAS No.: 338965-99-4
M. Wt: 390.5 g/mol
InChI Key: ONLYUBBWAMUGEU-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate is a complex organic compound featuring an imidazole ring substituted with a sulfanyl group and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a thiol derivative.

    Attachment of the methoxybenzyl group: This can be done via a Friedel-Crafts alkylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}propanoate
  • Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}butanoate

Uniqueness

Ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group and the sulfanyl group on the imidazole ring makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

ethyl 2-[2-[(4-methoxyphenyl)methylsulfanyl]-4,5-dipropylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-5-8-18-19(9-6-2)23(14-20(24)26-7-3)21(22-18)27-15-16-10-12-17(25-4)13-11-16/h10-13H,5-9,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLYUBBWAMUGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N(C(=N1)SCC2=CC=C(C=C2)OC)CC(=O)OCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
Reactant of Route 5
ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate
Reactant of Route 6
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ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-dipropyl-1H-imidazol-1-yl}acetate

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